Bromoacetamido-PEG4-TFP ester

Description

Evolution of Bioconjugation Strategies in Chemical Biology

Bioconjugation, the process of forming a stable covalent bond between two molecules, one of which is a biomolecule, has its roots in the early 20th century with the use of simple fluorescent dyes for tagging biomolecules. clinicallab.com Over the decades, the field has evolved from these rudimentary beginnings to encompass a wide array of sophisticated techniques. clinicallab.com Early methods often resulted in random and heterogeneous modifications. However, the demand for more precise and defined bioconjugates has spurred the development of site-specific conjugation techniques. gbibio.com

Modern bioconjugation strategies leverage a variety of chemical reactions, including those targeting specific functional groups on biomolecules. gbibio.com These can be broadly categorized into reactions involving amines, thiols, carboxylates, and more. gbibio.com The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, and other bioorthogonal reactions like the Staudinger ligation, has provided researchers with highly efficient and specific methods for creating bioconjugates under mild, biologically compatible conditions. clinicallab.comnumberanalytics.com These advanced techniques have been instrumental in the development of antibody-drug conjugates (ADCs), sophisticated diagnostic probes, and novel biomaterials. numberanalytics.comsusupport.com

The Role of Polyethylene Glycol (PEG) in Enhancing Biomolecular Constructs

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units that is widely utilized in biomedical applications due to its unique properties. thermofisher.com It is biocompatible, non-toxic, and non-immunogenic, making it an ideal candidate for modifying therapeutic proteins and other biomolecules. thermofisher.combohrium.com The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic properties. axispharm.comcd-bioparticles.com

Key benefits of PEGylation include:

Increased Half-Life: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, thereby prolonging its circulation time in the body. axispharm.comcd-bioparticles.com

Reduced Immunogenicity: The PEG chain can "mask" the attached biomolecule from the host's immune system, reducing the likelihood of an immune response. axispharm.comcd-bioparticles.com

Enhanced Solubility: PEG is hydrophilic, and its attachment can increase the water solubility of hydrophobic drugs and proteins. thermofisher.comcd-bioparticles.com

Decreased Aggregation: PEGylation can prevent the aggregation of proteins, which can be a significant issue during production and storage. cd-bioparticles.com

The length of the PEG chain can be tailored to achieve the desired properties, with common molecular weights ranging from 2,000 to 20,000 daltons. cd-bioparticles.com The covalent attachment of PEG to proteins results in conjugates with altered physicochemical and biological characteristics that are dependent on the number of PEG chains linked. nih.gov

| Property Enhanced by PEGylation | Mechanism of Action |

| Increased Half-Life | Reduced renal clearance due to increased hydrodynamic size. axispharm.comcd-bioparticles.com |

| Reduced Immunogenicity | "Masking" of the biomolecule from the immune system. axispharm.comcd-bioparticles.com |

| Enhanced Solubility | Hydrophilic nature of the PEG polymer. thermofisher.comcd-bioparticles.com |

| Decreased Aggregation | Steric hindrance preventing protein-protein interactions. cd-bioparticles.com |

Overview of Heterobifunctional Linkers and Their Strategic Advantages

Cross-linking agents are molecules that contain two or more reactive ends capable of covalently attaching to other molecules. They are broadly classified as homobifunctional or heterobifunctional. researchgate.net Homobifunctional linkers possess two identical reactive groups, making them suitable for single-step reactions to form crosslinks between similar functional groups. aatbio.com

In contrast, heterobifunctional linkers have two different reactive groups at either end of a spacer arm. aatbio.com This distinction provides a significant strategic advantage by allowing for controlled, two-step conjugation reactions. huji.ac.ilthermofisher.com This sequential approach minimizes undesirable side reactions such as self-conjugation and polymerization, which can be a major issue with homobifunctional linkers. researchgate.nethuji.ac.il

The most common heterobifunctional crosslinkers are designed to react with amine and sulfhydryl groups. huji.ac.il The differential reactivity of the two ends allows for one functional group to be reacted first, followed by purification to remove excess linker, and then the second reaction with the target molecule. huji.ac.il This level of control is particularly crucial in applications such as the preparation of antibody-enzyme conjugates and immunotoxins, where precise stoichiometry and preservation of protein function are essential. huji.ac.ilthermofisher.com The spacer arm of the linker can also be designed with specific properties, such as being cleavable or non-cleavable, to suit the intended application. huji.ac.il

| Linker Type | Reactive Groups | Key Advantage | Common Application |

| Homobifunctional | Two identical groups | Simple, one-step reactions | Intramolecular crosslinking, polymerization |

| Heterobifunctional | Two different groups | Controlled, two-step reactions to minimize side products | Antibody-drug conjugates, protein-protein conjugations aatbio.comhuji.ac.ilthermofisher.com |

| Photoreactive | One light-activated group | Non-specific conjugation upon UV exposure | Identifying protein-protein interactions aatbio.com |

Bromoacetamido-PEG4-TFP ester: A Detailed Profile

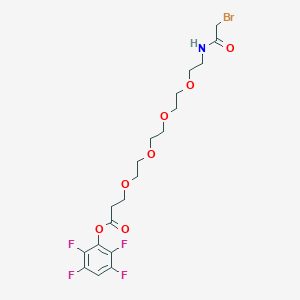

This compound is a heterobifunctional crosslinker that combines the advantageous properties of a tetraethylene glycol (PEG4) spacer with two distinct reactive functionalities: a bromoacetamido group and a 2,3,5,6-tetrafluorophenyl (TFP) ester.

Chemical Structure and Properties

The molecular structure of this compound consists of a central PEG4 spacer. One terminus of the PEG chain is functionalized with a bromoacetamido group, while the other end features a TFP ester. The bromoacetyl group is reactive towards sulfhydryl (thiol) groups, and the TFP ester is an amine-reactive functionality. The PEG4 spacer provides a desirable degree of hydrophilicity and flexibility to the linker.

| Feature | Description |

| Reactive Group 1 | Bromoacetamido |

| Reactive Group 2 | 2,3,5,6-Tetrafluorophenyl (TFP) ester |

| Spacer Arm | Tetraethylene Glycol (PEG4) |

| Reactivity of Bromoacetamido Group | Reacts with sulfhydryl (thiol) groups to form a stable thioether bond. |

| Reactivity of TFP Ester | Reacts with primary amine groups to form a stable amide bond. |

| Solubility | The PEG4 spacer enhances water solubility. |

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the differential reactivity of its two terminal groups, enabling a controlled, two-step conjugation process.

Reaction with Amines: The first step typically involves the reaction of the TFP ester with a primary amine on the first biomolecule (e.g., a lysine (B10760008) residue on a protein). This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing the TFP leaving group. The reaction is generally carried out at a slightly basic pH.

Reaction with Thiols: Following the first reaction and purification to remove any unreacted linker, the bromoacetamido group on the modified biomolecule is then reacted with a sulfhydryl group on the second biomolecule (e.g., a cysteine residue). This reaction is a nucleophilic substitution where the thiol group attacks the carbon atom bearing the bromine, resulting in the formation of a stable thioether linkage. google.comgoogle.com

This two-step approach ensures a high degree of specificity and minimizes the formation of unwanted homodimers or polymers.

Synthesis

The synthesis of this compound generally starts with commercially available PEG derivatives. smolecule.com The process involves the sequential introduction of the bromoacetamido and TFP ester functionalities onto the PEG4 diol backbone through a series of chemical transformations.

Applications in Biomedical Research

The unique properties of this compound make it a valuable tool in various areas of biomedical research. A notable application is in the construction of peptide-drug conjugates and other targeted therapeutic complexes. For instance, it has been used to link a peptide to a RIG-I ligand. google.comgoogle.com In this process, a lysine residue on the peptide is first modified with the TFP ester end of the linker to form an amide bond. Subsequently, the bromoacetamido group reacts with a thiol group present on the RIG-I ligand, creating a stable thioether bond and linking the two molecules. google.comgoogle.com

Structure

2D Structure

Properties

Molecular Formula |

C19H24BrF4NO7 |

|---|---|

Molecular Weight |

534.3 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |

InChI Key |

KMXNKPMXZFZZAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |

Origin of Product |

United States |

Synthetic Design and Chemical Precursors of Bromoacetamido Peg4 Tfp Ester

Synthetic Pathways for Polyethylene Glycol Chain Construction

The construction of the tetraethylene glycol (PEG4) chain, which forms the backbone of the linker, can be achieved through several synthetic routes. For discrete PEG linkers like PEG4, a common approach is a stepwise synthesis, which allows for precise control over the chain length and ensures a monodisperse product.

One prevalent method involves the iterative addition of ethylene (B1197577) glycol units. This can be accomplished using Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. For example, a protected ethylene glycol monomer can be sequentially coupled to build the PEG4 chain. Protecting groups are crucial in this process to ensure regioselectivity and prevent unwanted side reactions.

Alternatively, commercially available tetraethylene glycol can serve as a starting material. This symmetrical diol can then be chemically modified to introduce orthogonal functional groups at its termini. This process, often referred to as desymmetrization, is a key step in creating heterobifunctional PEG linkers. A common strategy is to selectively protect one of the terminal hydroxyl groups, allowing the other to be modified. Following the modification of the unprotected end, the protecting group on the other terminus is removed, enabling its subsequent functionalization.

| Synthetic Approach | Description | Key Reagents/Intermediates |

| Stepwise Synthesis | Iterative addition of protected ethylene glycol monomers. | Ethylene glycol, Protecting groups (e.g., trityl, benzyl), Williamson ether synthesis reagents. |

| Desymmetrization of PEG4 | Starting with tetraethylene glycol and selectively modifying each terminus. | Tetraethylene glycol, Protecting groups, Reagents for functional group introduction. |

Functional Group Installation: Bromoacetamido Moiety Formation

The introduction of the bromoacetamido group is typically achieved through the acylation of an amine-terminated PEG4 derivative. The key precursor for this step is often Amino-PEG4-carboxylic acid. The primary amine of this precursor can be selectively acylated using a bromoacetylating agent.

A common reagent for this transformation is bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide. The base serves to neutralize the hydrobromic acid byproduct generated during the reaction. This reaction results in the formation of Bromoacetamido-PEG4-acid, the direct precursor to the final product. bioscience.co.ukbroadpharm.comdcchemicals.commedkoo.comcenmed.com

The reaction proceeds as follows:

H₂N-(CH₂CH₂O)₄-CH₂CH₂COOH + Br-CO-CH₂-Br → Br-CH₂-CO-NH-(CH₂CH₂O)₄-CH₂CH₂COOH + HBr

Careful control of the reaction conditions is necessary to prevent side reactions, such as the reaction of the bromoacetylating agent with the carboxylic acid group.

Principles of Activated Ester Synthesis: Focus on Tetrafluorophenyl (TFP) Ester Derivatization

The final step in the synthesis of Bromoacetamido-PEG4-TFP ester is the activation of the terminal carboxylic acid group of Bromoacetamido-PEG4-acid to form a tetrafluorophenyl (TFP) ester. Activated esters are highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds.

TFP esters are often preferred over other activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability, particularly towards hydrolysis in aqueous media. vectorlabs.com This increased stability allows for more efficient conjugation reactions, especially at physiological pH. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic, thus facilitating nucleophilic attack by an amine.

The formation of the TFP ester is typically achieved by reacting the carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is usually performed in an anhydrous organic solvent.

The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with 2,3,5,6-tetrafluorophenol to yield the TFP ester and a urea (B33335) byproduct.

| Activated Ester | Key Features |

| TFP Ester | High reactivity towards amines, Increased stability to hydrolysis compared to NHS esters. |

| NHS Ester | Commonly used, but more susceptible to hydrolysis. |

Methodologies for Compound Isolation and Purity Assessment

The isolation and purification of this compound and its synthetic intermediates are critical to ensure the final product is of high purity and suitable for its intended applications. Given the polar nature of PEGylated compounds, chromatographic techniques are commonly employed.

Isolation and Purification:

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For PEG derivatives, a gradient elution system, often involving a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol), is typically used to separate the desired product from starting materials and byproducts. reddit.com

Size Exclusion Chromatography (SEC): SEC is particularly useful for separating molecules based on their hydrodynamic volume. It can be effective in removing smaller impurities from the larger PEGylated product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation based on hydrophobicity and is a powerful tool for purifying the final product to a high degree.

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural confirmation and purity assessment. The characteristic peaks of the PEG backbone, the bromoacetamido group, and the TFP ester can be identified and their integration values used to confirm the structure and assess purity. nih.govnih.govresearchgate.netrsc.orgacs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the compound, providing strong evidence of its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the amide and ester carbonyl groups.

The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized this compound.

| Technique | Purpose |

| Column Chromatography | Primary purification of intermediates and final product. |

| RP-HPLC | High-resolution purification. |

| NMR Spectroscopy | Structural confirmation and purity assessment. |

| Mass Spectrometry | Molecular weight determination. |

Mechanistic Insights into Bioconjugation Reactions Mediated by Bromoacetamido Peg4 Tfp Ester

Thiol-Selective Conjugation via Bromoacetamide Reactivity

The bromoacetamide group is a key functional moiety that enables the selective modification of sulfhydryl groups, such as those found in cysteine residues of proteins. researchgate.netnih.gov

The conjugation of the bromoacetamide group with a thiol-containing molecule proceeds through a nucleophilic substitution reaction. broadpharm.com The sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the biomolecule and the PEG linker.

The reaction is highly chemoselective for thiols, especially at controlled pH. nih.gov While other nucleophilic groups exist in biomolecules, such as the amino groups of lysine (B10760008) and the imidazole (B134444) group of histidine, the bromoacetyl group shows a strong preference for reacting with thiols. nih.gov

The rate and selectivity of the bromoacetamide-thiol conjugation are significantly influenced by pH. The reaction with thiols is favored at neutral to slightly alkaline pH, typically in the range of 7.5 to 8.5. smolecule.com At a higher pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, which enhances the reaction rate. researchgate.netnih.gov

In complex biological mixtures, the selectivity of the bromoacetamide group for thiols over other nucleophiles is a critical advantage. Studies comparing the reactivity of bromoacetyl and maleimide (B117702) functions have shown that significant kinetic discrimination can be achieved by controlling the pH. researchgate.netnih.gov For instance, maleimides react more rapidly with thiols at a lower pH (around 6.5-7.5), while bromoacetamides react more efficiently at a higher pH (around 9.0). researchgate.netnih.gov This differential reactivity allows for the sequential modification of different thiol-containing molecules in the same system. researchgate.netnih.gov

Amine-Reactive Conjugation via Tetrafluorophenyl Ester Functionality

The second reactive site on the Bromoacetamido-PEG4-TFP ester is the tetrafluorophenyl (TFP) ester, which is designed for conjugation to primary amine groups. smolecule.combroadpharm.com

TFP esters react with primary amines, such as the N-terminal amine of a polypeptide chain or the ε-amino group of lysine residues, to form stable amide bonds. nih.govlumiprobe.comwikipedia.org This reaction is an acyl substitution, where the amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. The tetrafluorophenol group is an excellent leaving group, facilitating the formation of the amide linkage. nih.gov

The optimal pH for the reaction of TFP esters with amines is typically in the range of 7.5 to 8.0. smolecule.com This is a pH at which the primary amines are sufficiently deprotonated and nucleophilic to drive the reaction forward. nih.gov

TFP esters are often compared to N-hydroxysuccinimide (NHS) esters, which are also widely used for amine modification. nih.govresearchgate.netprecisepeg.com A key advantage of TFP esters is their enhanced stability against hydrolysis in aqueous environments. nih.govwikipedia.orgresearchgate.netprecisepeg.com

NHS esters are known to have a relatively short half-life in aqueous solutions, particularly as the pH increases above 7. researchgate.net This can lead to a significant reduction in conjugation efficiency due to the competing hydrolysis reaction. nih.gov In contrast, TFP esters exhibit greater resistance to hydrolysis, even under the slightly basic conditions required for efficient amine coupling. nih.govlumiprobe.comwikipedia.org This increased stability allows for more controlled and efficient conjugation reactions. nih.gov

Studies have shown that the rate of hydrolysis for TFP esters is significantly lower than that of NHS esters across a range of pH values from 7.0 to 10.0. nih.gov This superior hydrolytic stability makes TFP esters a more robust choice for bioconjugation, especially in applications where longer reaction times or higher pH values are necessary. nih.govlumiprobe.com

Table 1: Comparison of TFP Ester and NHS Ester Properties

| Feature | TFP Ester | NHS Ester |

|---|---|---|

| Reactive Towards | Primary Amines lumiprobe.comwikipedia.org | Primary Amines nih.gov |

| Optimal Reaction pH | 7.5 - 8.0 smolecule.com | 7.0 - 7.5 smolecule.com |

| Hydrolytic Stability | More stable, less susceptible to hydrolysis nih.govwikipedia.orgresearchgate.netprecisepeg.com | Less stable, more prone to hydrolysis nih.govresearchgate.netprecisepeg.com |

| Leaving Group | Tetrafluorophenol nih.gov | N-hydroxysuccinimide nih.gov |

Orchestration of Orthogonal Bioconjugation Strategies

The presence of two distinct reactive groups with different specificities and optimal reaction conditions on this compound allows for the implementation of orthogonal bioconjugation strategies. google.com Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. google.commdpi.com

By carefully controlling the pH of the reaction medium, it is possible to selectively target either the thiol or the amine groups on a biomolecule or a mixture of biomolecules. For example, one could first perform a conjugation reaction at a pH of 6.5 to selectively react a maleimide-containing molecule with a thiol, followed by raising the pH to 9.0 to react the bromoacetamide group of the this compound with another thiol. researchgate.netnih.gov Subsequently, the TFP ester can be used to target an amine-containing molecule at its optimal pH of 7.5-8.0.

This ability to perform sequential and selective conjugations is highly valuable for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) with two different payloads, or for the site-specific labeling of proteins with multiple probes. nih.gov The distinct reactivity profiles of the bromoacetamide and TFP ester moieties, coupled with the pH-dependent control of their reactions, provide a powerful tool for advanced bioconjugation applications. researchgate.netnih.gov

Applications in Advanced Biomolecular Engineering and Chemical Biology

Strategies for Targeted Protein and Peptide Modification

The specific and differential reactivity of Bromoacetamido-PEG4-TFP ester's terminal groups makes it a powerful reagent for the targeted modification of proteins and peptides. precisepeg.comsigmaaldrich.com This dual functionality allows for controlled conjugation strategies that are essential for creating well-defined bioconjugates for therapeutic and diagnostic purposes.

Site-specific conjugation is critical for producing homogeneous populations of modified proteins, ensuring uniformity in structure, function, and efficacy. nih.gov this compound facilitates such precision by enabling covalent bond formation at specific amino acid residues. The bromoacetamido group is highly reactive towards the thiol group of cysteine residues. precisepeg.com This allows for the targeted modification of proteins at either naturally occurring or, more powerfully, engineered cysteine residues. nih.gov By introducing cysteine mutations at specific locations on a protein's surface, researchers can direct the conjugation of the linker to a predetermined site, thereby controlling the stoichiometry and location of the modification. nih.gov

Simultaneously, the TFP ester at the other end of the linker can react with primary amines, such as the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine of the protein. broadpharm.com This orthogonal reactivity is fundamental to creating precisely defined molecular architectures, such as antibody-drug conjugates with a specific drug-to-antibody ratio (DAR). nih.gov Such control minimizes the production of heterogeneous mixtures, which often have variable efficacy and safety profiles. nih.gov

Beyond highly specific applications, this compound serves as a versatile crosslinking agent for the general derivatization of biomolecules. smolecule.com It can be used to conjugate two different proteins or to attach a small molecule payload, such as a dye or drug, to a protein or peptide. precisepeg.comsigmaaldrich.com The primary goal of such derivatization is often to enhance the physicochemical properties of the biomolecule.

The hydrophilic PEG4 spacer plays a crucial role in this context. By increasing the hydrodynamic volume and water solubility of the resulting conjugate, the PEG linker can improve its pharmacokinetic properties. smolecule.com This modification can lead to reduced renal clearance and can shield the bioconjugate from opsonization and subsequent clearance by the immune system, potentially increasing its circulation half-life and bioavailability. smolecule.com

Table 2: Reactive Ends of this compound

| Functional Group | Target Residue/Group | Reaction Type | Reference |

|---|---|---|---|

| Bromoacetamido | Thiol (-SH) of Cysteine | Nucleophilic Substitution (Thiol-Alkylation) | precisepeg.comsigmaaldrich.com |

| TFP Ester | Primary Amine (-NH2) of Lysine or N-terminus | Acylation (Amide Bond Formation) | broadpharm.comsmolecule.com |

Contribution to Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. nih.govnih.gov These molecules consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.commedchemexpress.com this compound and its derivatives are frequently employed as foundational components for constructing these critical linkers. smolecule.comimmunomart.commedchemexpress.com

The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's activity. medchemexpress.com Its length, rigidity, and chemical composition directly influence the ability of the PROTAC to induce the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govmedchemexpress.com PEG-based linkers, such as the one provided by this compound, are a common and effective paradigm in PROTAC design. immunomart.commedchemexpress.com

The PEG4 unit provides a flexible, hydrophilic chain of optimal length to span the distance between the target protein and the E3 ligase, facilitating their induced proximity. smolecule.comnih.gov This linker allows for the covalent attachment of a warhead that binds the target protein on one end and a ligand that recruits an E3 ligase (e.g., ligands for VHL or Cereblon) on the other, thereby enabling the recruitment of the cellular degradation machinery to the protein of interest. nih.gov

The ultimate success of a PROTAC depends on the formation of a stable and catalytically competent ternary complex (E3 ligase-PROTAC-target protein). nih.gov The characteristics of the linker are paramount in achieving this. The flexibility and length of the PEG4 spacer allow for the necessary conformational adjustments to establish favorable protein-protein interactions within the complex. nih.gov

Research has shown that even subtle changes in linker length and composition can significantly impact the stability and cooperativity of the ternary complex. nih.govmedchemexpress.com A well-designed linker based on a scaffold like this compound helps to correctly orient the two proteins, ensuring that lysine residues on the surface of the target protein are accessible to the ubiquitin-loaded E2 enzymes associated with the recruited E3 ligase. nih.gov This precise positioning is essential for efficient poly-ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.com The linker that connects these two components is crucial for the ADC's stability, efficacy, and safety. medchemexpress.com this compound serves as an effective bifunctional linker for the synthesis of advanced ADCs. broadpharm.commedchemexpress.com

The synthesis strategy for an ADC using this linker leverages its dual reactivity for site-specific conjugation. Typically, the bromoacetamido group is used to react with the thiol of an engineered cysteine residue on the antibody. nih.gov This approach allows for the creation of ADCs with a precise and uniform drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window. nih.gov The TFP ester end of the molecule is then used to attach the cytotoxic payload, often via a primary amine on the drug or a modified part of the payload. broadpharm.com This controlled, stepwise conjugation process results in a homogeneous ADC product with predictable properties. The hydrophilic PEG4 spacer further contributes by enhancing the solubility and stability of the final ADC construct. smolecule.commedchemexpress.com

Influence on Drug-Antibody Ratio (DAR) and Conjugate Homogeneity

In the development of antibody-drug conjugates (ADCs), achieving a uniform drug-to-antibody ratio (DAR) is critical for producing a homogenous product with predictable pharmacological properties. Traditional conjugation methods that target numerous lysine residues often result in a heterogeneous mixture of ADC species with varying DARs (from 0 to 8 or more). nih.gov This heterogeneity can complicate characterization and lead to inconsistent efficacy and toxicity profiles.

This compound is instrumental in strategies designed to overcome this challenge. By enabling site-specific conjugation, it allows for the production of more homogeneous ADCs. This is typically achieved by first engineering cysteine residues at specific locations on the antibody's surface. The bromoacetamide group of the linker then reacts specifically with the thiol group of these engineered cysteines. This directed approach ensures that the payload is attached only at the intended sites, leading to a precisely controlled DAR.

Research has shown that the DAR is a critical parameter influencing the therapeutic index of an ADC. For instance, studies with maytansinoid-based ADCs have indicated that conjugates with very high DARs (e.g., 9-10) are cleared more rapidly from circulation and accumulate in the liver, potentially decreasing efficacy and increasing toxicity. nih.gov Preclinical findings often suggest that maytansinoid conjugates with a DAR ranging from 2 to 6 exhibit a better therapeutic window. nih.gov By facilitating the creation of ADCs with a defined and optimal DAR, linkers like this compound contribute significantly to the development of safer and more effective ADC therapeutics. The hydrophilic PEG linker can also improve the solubility of the ADC and reduce aggregation, which are important considerations for biopharmaceutical development. nih.gov

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₉H₂₄BrF₄NO₇ | smolecule.combroadpharm.comiris-biotech.de |

| Molecular Weight | 534.29 g/mol | smolecule.comiris-biotech.de |

| CAS Number | 2247993-78-6 | broadpharm.comiris-biotech.de |

| Thiol-Reactive Group | Bromoacetamide | smolecule.combroadpharm.com |

| Amine-Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | smolecule.combroadpharm.com |

| Spacer Arm | 25.9 Å (PEG4) | N/A |

| Solubility | Water, Methanol (MeOH), Dichloromethane (B109758) (DCM) | broadpharm.com |

Strategies for Payload Attachment

The bifunctional nature of this compound provides a versatile platform for attaching cytotoxic payloads to antibodies. The general strategy involves a two-part reaction sequence that leverages the linker's orthogonal reactivity.

Payload Activation: The payload molecule, which must contain a primary amine, is first reacted with the TFP ester end of the this compound. The TFP ester is known for its high reactivity toward amines and greater resistance to hydrolysis compared to more common N-hydroxysuccinimidyl (NHS) esters, offering more stable and efficient reactions. broadpharm.combroadpharm.com This step results in a new molecule: the payload attached to the linker via a stable amide bond, with the bromoacetamide group remaining available for the next step.

Antibody Conjugation: The activated payload-linker construct is then reacted with the antibody. The bromoacetamide group specifically targets and forms a covalent bond with thiol groups on the antibody. These thiols can be sourced from the reduction of native interchain disulfide bonds or from cysteines engineered into the antibody for site-specific conjugation. sigmaaldrich.com

This sequential approach allows for the precise covalent attachment of a drug to an antibody. sigmaaldrich.com The discrete PEG4 spacer not only improves the water solubility of the final conjugate, a crucial factor when dealing with often-hydrophobic drug molecules, but also acts as a flexible spacer, ensuring the payload does not interfere with the antibody's antigen-binding capability. broadpharm.comnih.gov

Table 2: Reactivity of Functional Groups

| Functional Group | Target Moiety | Optimal Reaction pH | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Bromoacetamide | Thiol (Sulfhydryl) | ≥ 8.0 | Forms a stable thioether bond. Reaction is chemoselective. | smolecule.com |

| TFP Ester | Primary Amine | 7.5 - 8.0 | More hydrolytically stable than NHS esters. Forms a stable amide bond. | smolecule.combroadpharm.com |

Functionalization of Nanomaterials and Biointerfaces for Research Applications

The ability to modify surfaces with specific biological molecules is fundamental to creating advanced biosensors, diagnostic platforms, and biocompatible materials. This compound serves as an effective surface modification agent due to its heterobifunctional structure. broadpharm.com

The functionalization process typically involves first immobilizing the linker onto a surface and then using its second reactive group to capture a biomolecule of interest. For instance, a nanomaterial or biointerface (e.g., a gold nanoparticle or a sensor chip) functionalized with primary amines can be treated with this compound. The TFP ester reacts with the surface amines, covalently attaching the linker. broadpharm.com

This process results in a surface decorated with outward-facing bromoacetamide groups. These groups are then available to specifically capture proteins, peptides, or other biomolecules that contain a free thiol group. The PEG4 spacer plays a crucial role in this context by extending the captured biomolecule away from the surface, which helps to minimize steric hindrance and preserve the molecule's natural conformation and biological activity. Furthermore, the hydrophilic nature of the PEG chain helps to create a bio-inert layer that can reduce non-specific protein adsorption, a common problem in biological assays. This strategy has been applied in the development of functionalized gold nanoparticles and other research tools. stratech.co.uk

Utilization in Developing Molecular Probes for Biological Systems

The precise control over molecular architecture offered by this compound makes it a valuable reagent for constructing sophisticated molecular probes to study biological systems. medchemexpress.com A molecular probe is a compound used to detect, visualize, or study other molecules or structures within a biological environment.

The linker's ability to connect two different molecules is the core of its utility here. For example, it can be used to synthesize probes for fluorescence resonance energy transfer (FRET) assays, which are used to measure molecular proximity. In such a case, the TFP ester could be reacted with an amine on a fluorescent donor molecule, and the bromoacetamide group could be reacted with a thiol on a specific protein or peptide. A separate acceptor fluorophore could be attached elsewhere, allowing researchers to study conformational changes or binding events.

This linker is also conceptually similar to those used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com Although different specific linkers may be used, the principle of using a heterobifunctional, PEGylated linker to connect two distinct molecular entities is the same. The use of PEGylated linkers in molecular imaging probes, such as those for positron emission tomography (PET), has also been shown to be effective, with the PEG component influencing the probe's pharmacokinetics and biodistribution. researchgate.net The versatility of this compound thus enables the creation of custom probes for a wide array of applications in chemical biology, from in vitro assays to in vivo imaging. researchgate.nettechnologynetworks.com

Impact of Polyethylene Glycol Spacer on Conjugate Performance in Research Models

Modulation of Conjugate Hydrophilicity and Solubilization Characteristics

A primary function of the PEG4 spacer within the Bromoacetamido-PEG4-TFP ester linker is to enhance the hydrophilicity of the molecules it conjugates. broadpharm.commdpi.comthermofisher.com Many biomolecules and cytotoxic payloads used in research, such as those for antibody-drug conjugates (ADCs), are inherently hydrophobic. rsc.orgnih.gov This hydrophobicity can lead to aggregation and poor solubility in aqueous buffers, complicating conjugation reactions and subsequent applications. rsc.orgresearchgate.netnih.gov

| Protein | Modification Status | Relative Solubility in Aqueous Buffer | Tendency to Aggregate |

|---|---|---|---|

| Model Protein A (Hydrophobic) | Unconjugated | Low | High |

| Model Protein A (Hydrophobic) | Conjugated with PEG4 Linker | High | Low |

| Model Protein B (Hydrophilic) | Unconjugated | High | Low |

| Model Protein B (Hydrophilic) | Conjugated with PEG4 Linker | Very High | Very Low |

Influence on Non-Specific Binding and Immunoresponse in Preclinical Contexts

In various research models, particularly immunoassays and in vivo studies, non-specific binding of conjugates to surfaces and off-target biomolecules is a significant concern. The PEG4 spacer helps to mitigate this issue. The flexible, hydrophilic PEG chains create a "shielding" effect or a hydration layer around the conjugate. nih.govchempep.com This layer sterically hinders and electrostatically repels unintended interactions with other proteins, cellular membranes, and plastic surfaces, thereby reducing background noise in assays and improving signal-to-noise ratios. mdpi.comnih.gov

Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins in preclinical models. walshmedicalmedia.comprimescholars.comcreative-biolabs.com The PEG chain can mask epitopes on the protein surface, preventing their recognition by the immune system and subsequent formation of anti-drug antibodies (ADAs). nih.govyoutube.com While the short PEG4 spacer offers less of a shielding effect than larger PEGs, it still contributes to a reduction in immune recognition. vectorlabs.com However, it is important to note that anti-PEG antibodies can exist or be induced in some models, which can lead to accelerated clearance or hypersensitivity reactions, a factor that must be considered during preclinical evaluation. acs.orgnih.govfrontiersin.org

| Detection Antibody | Linker Type | Signal (Target Well) | Signal (Control Well - No Antigen) | Signal-to-Noise Ratio |

|---|---|---|---|---|

| Antibody-X | Non-PEG Linker | 1.85 | 0.45 | 4.1 |

| Antibody-X | This compound | 1.90 | 0.15 | 12.7 |

Alteration of Molecular Recognition and Binding Dynamics

The inclusion of a spacer arm, such as the PEG4 in this compound, between two conjugated molecules is crucial for preserving their biological activity. The spacer provides physical distance and flexibility, which helps to prevent steric hindrance that could otherwise interfere with binding interactions. mdpi.comthermofisher.com For example, when conjugating a small molecule to a large antibody, the PEG4 spacer ensures the small molecule remains accessible to its target receptor, rather than being sterically blocked by the bulk of the antibody. nih.gov

However, the length and nature of the PEG spacer can also modulate binding affinity. researchgate.net While a spacer is generally beneficial, an excessively long or bulky PEG chain can sometimes negatively impact binding by creating its own steric interference or by masking the binding site. researchgate.netnih.govrsc.org The choice of a relatively short PEG4 spacer represents a balance: it is long enough to reduce steric hindrance between the conjugated partners but short enough to minimize the risk of interfering with target recognition. rsc.org The optimal length of a PEG spacer often needs to be determined empirically for each specific application, as the ideal separation distance depends on the specific molecules being conjugated and their targets. rsc.orgnih.gov

| Conjugate | PEG Spacer Length | Binding Affinity (KD, nM) | Relative Activity |

|---|---|---|---|

| Ligand-Protein Conjugate | No Spacer (Direct Conjugation) | 150 | Low |

| Ligand-Protein Conjugate | PEG4 | 25 | High |

| Ligand-Protein Conjugate | PEG12 | 22 | High |

| Ligand-Protein Conjugate | PEG24 | 45 | Moderate |

Strategic Extension of In Vitro and In Vivo Research Half-Life

A major advantage of PEGylation in preclinical research is its ability to extend the circulation half-life of biomolecules. nih.govwalshmedicalmedia.comkinampark.com This is primarily achieved by increasing the hydrodynamic radius of the conjugate. nih.govbiorxiv.org The kidneys filter substances from the blood based on size, and molecules with a larger hydrodynamic volume are cleared at a much slower rate. nih.govnih.gov The attachment of a PEG chain, which is heavily hydrated, significantly increases the effective size of the molecule in solution, thereby reducing its rate of renal clearance. nih.govnih.govrsc.org

While the short PEG4 spacer in this compound provides a modest increase in hydrodynamic size compared to larger PEGs, it still contributes to an extended half-life, particularly for smaller peptides and molecules. vectorlabs.comnih.gov Additionally, the PEG spacer can protect the conjugate from proteolytic degradation by sterically hindering the approach of enzymes, further increasing its stability and persistence both in vitro and in vivo. nih.govnih.gov This prolonged exposure can be critical in preclinical models for assessing the efficacy of a potential therapeutic agent. primescholars.comcreative-biolabs.com

| Peptide | Molecular Weight (Da) | Hydrodynamic Radius (Rh, nm) | Plasma Half-Life (t1/2, hours) |

|---|---|---|---|

| Native Peptide | ~3,000 | 1.5 | 0.2 |

| PEG4-Peptide Conjugate | ~3,500 | 2.1 | 1.5 |

| PEG24-Peptide Conjugate | ~4,300 | 3.5 | 8.0 |

Advanced Analytical Techniques for Characterizing Bromoacetamido Peg4 Tfp Ester Conjugates

Mass Spectrometry-Based Characterization of Conjugation Products

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates, providing precise molecular weight information and insights into the conjugation process. walshmedicalmedia.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are widely used to analyze proteins and their conjugates. walshmedicalmedia.comacs.orgacs.org

ESI-MS is particularly valuable for its high resolution and mass accuracy, allowing for the determination of the average molecular mass of proteins up to 200 kDa with only picomoles of sample. acs.org When a biomolecule is conjugated with Bromoacetamido-PEG4-TFP ester, a corresponding mass increase is expected. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the number of attached PEG linkers can be determined. This is often referred to as the degree of conjugation or, in the context of antibodies, the drug-to-antibody ratio (DAR). enovatia.comqub.ac.uk High-resolution mass spectrometry (HRMS) significantly enhances the quality of analytical data, providing detailed information on the distribution of the conjugated species. qub.ac.uk

For more complex conjugates, such as modified monoclonal antibodies, a "top-down" MS approach can provide information on the distribution of the conjugation between the heavy and light chains. nih.gov For even more detailed structural information, a "bottom-up" approach involving proteolytic digestion of the conjugate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This peptide mapping strategy can pinpoint the specific amino acid residues (e.g., cysteine or lysine) that have been modified by the bromoacetamido group of the linker. acs.orgenovatia.com

The table below illustrates the expected mass shifts for a hypothetical protein upon conjugation with one or more this compound molecules, assuming the TFP ester has been hydrolyzed or reacted.

| Number of Conjugated Linkers | Molecular Formula of Added Moiety (Bromoacetamido-PEG4) | Mass Shift (Da) | Resulting Conjugate Mass (Da) (Assuming 50 kDa Protein) |

| 1 | C14H26BrN O6 | 396.26 | 50,396.26 |

| 2 | C28H52Br2N2O12 | 792.52 | 50,792.52 |

| 3 | C42H78Br3N3O18 | 1188.78 | 51,188.78 |

This table is interactive. You can sort and filter the data.

Chromatographic Methods for Purity and Conjugation Efficiency Determination

Chromatographic techniques are fundamental for assessing the purity of bioconjugates and determining the efficiency of the conjugation reaction. cellmosaic.com These methods separate the desired conjugate from unreacted biomolecules, excess linker, and any aggregates or fragments formed during the process. pharmafocusamerica.com

Size Exclusion Chromatography (SEC) is a primary method for analyzing bioconjugates, separating molecules based on their hydrodynamic radius. agilent.com The attachment of a PEG chain significantly increases the size of a biomolecule, leading to an earlier elution time from the SEC column compared to the unmodified molecule. agilent.comresearchgate.net SEC is highly effective for quantifying the percentage of conjugated protein, residual unconjugated protein, and high-molecular-weight aggregates. agilent.combiopharminternational.com SEC-HPLC is often recommended for determining the purity and presence of higher aggregates in PEGylated protein products. agilent.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. cellmosaic.com The conjugation of a hydrophilic PEG linker typically decreases the retention time of a biomolecule on an RP-HPLC column. This technique provides excellent resolution for separating the conjugate from the more hydrophobic, unconjugated starting material. RP-HPLC is also used to evaluate the stability of the payload and its release profile. pharmafocusamerica.com

The following table compares the principles and primary applications of these chromatographic methods in the context of this compound conjugate analysis.

| Chromatographic Method | Principle of Separation | Primary Application for Conjugate Analysis | Information Obtained |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume / Molecular Size | Purity assessment and aggregate quantification | Percentage of monomer, aggregate, and fragment content acs.orgnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Determination of conjugation efficiency | Separation of conjugated vs. unconjugated biomolecule; payload stability pharmafocusamerica.com |

| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Determination of conjugation distribution | Profile of species with different numbers of attached linkers (e.g., DAR) pharmafocusamerica.comresearchgate.net |

This table is interactive. You can sort and filter the data.

Spectroscopic Analysis of Modified Biomolecules (e.g., NMR, UV-Vis)

Spectroscopic methods provide complementary information about the structure and concentration of bioconjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules. nih.gov While full structural analysis of a large bioconjugate is complex, ¹H NMR can be used to characterize the PEG linker itself, confirming its structure and purity before conjugation. nih.govresearchgate.net After conjugation, NMR can sometimes be used to verify the covalent attachment by observing characteristic chemical shifts of protons near the linkage site, although the large size of the biomolecule can make this challenging. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, straightforward method for quantifying biomolecules and assessing conjugation. Proteins typically exhibit a maximum absorbance at around 280 nm due to the presence of tryptophan and tyrosine residues. If the molecule conjugated to the biomolecule via the this compound linker has a unique chromophore, the extent of conjugation can be determined by measuring the absorbance at two different wavelengths—one for the protein and one for the attached molecule. nih.govrsc.org For linkers or payloads without a distinct UV-Vis absorbance, indirect methods or comparison with other techniques like HPLC or mass spectrometry are necessary. thermofisher.com The conjugation process itself can sometimes lead to subtle changes in the protein's UV spectrum, which can be monitored. researchgate.net

The table below summarizes the applications of these spectroscopic techniques.

| Spectroscopic Technique | Principle | Application in Conjugate Characterization | Key Data Output |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei | Structural verification of the PEG linker; confirmation of covalent bond formation | Chemical shifts and coupling constants providing structural information nih.gov |

| Ultraviolet-Visible (UV-Vis) | Measures the absorption of light by molecules | Quantification of protein concentration; determination of conjugation degree (if payload has a chromophore) | Absorbance spectra used to calculate concentration and degree of labeling nih.govrsc.org |

This table is interactive. You can sort and filter the data.

Emerging Research Directions and Future Perspectives

Integration with Bioorthogonal Click Chemistry for Multifunctional Systems

The integration of Bromoacetamido-PEG4-TFP ester with bioorthogonal click chemistry presents a promising avenue for creating complex, multifunctional biological constructs. The inherent reactivity of the bromoacetamide and TFP ester moieties allows for initial, specific conjugations to thiol and amine groups on biomolecules. Following this, the PEG linker itself can be envisioned as a scaffold for the introduction of bioorthogonal handles, such as azides or alkynes. This would enable subsequent, highly specific and efficient "click" reactions to attach additional molecules of interest, including imaging agents, therapeutic payloads, or other biomolecules, without interfering with the existing biological system. nih.govbiochempeg.com

This dual-conjugation strategy could be particularly powerful in applications requiring precise control over the architecture of the final conjugate. For instance, a protein could first be labeled with this compound at a specific cysteine and lysine (B10760008) residue. The modified protein could then be introduced into a cellular environment, and a click-reactive fluorescent dye could be added to specifically label the PEG linker, allowing for real-time imaging of the protein's localization and trafficking. This approach leverages the chemoselectivity of both traditional bioconjugation and bioorthogonal click chemistry to build intricate, multifunctional systems that are not easily accessible with conventional methods. mdpi.commssm.edu

The development of PEG linkers containing dibenzocyclooctyne (DBCO) groups for copper-free click chemistry further highlights the potential in this area. axispharm.com A modified version of this compound incorporating a DBCO moiety within its PEG chain would create a trifunctional linker, capable of reacting with thiols, amines, and azides, opening up even more possibilities for constructing sophisticated bioconjugates.

Computational Approaches in Linker Design and Optimization

Computational modeling is emerging as a critical tool for the rational design and optimization of crosslinkers like this compound. Predictive models can provide valuable insights into how the linker's properties, such as the length and composition of the PEG chain, influence the stability, solubility, and biological activity of the resulting conjugate. By simulating the conformational dynamics of the linker and its interaction with biomolecules, researchers can predict the efficiency of conjugation reactions and the potential for steric hindrance. nih.gov

A significant area of research is the development of structure-dependent reactivity models for protein PEGylation. nih.gov These models use the tertiary structure of a protein to predict the reactivity of specific amino acid residues, such as lysines, with PEGylating agents. By incorporating parameters like exposed surface area, pKa, and surface charge, these models can simulate the PEGylation process and predict the distribution of PEG chains on the protein surface. Such computational approaches could be adapted to this compound to predict its reactivity with specific cysteine and lysine residues on a target protein, thereby guiding the design of experiments to achieve a desired degree of modification.

High-Throughput Screening Platforms for Conjugation Efficiency and Specificity

The development of high-throughput screening (HTS) platforms is essential for rapidly evaluating the conjugation efficiency and specificity of crosslinkers like this compound. These platforms can be designed to screen a large number of reaction conditions, target molecules, or linker analogs in a parallel and automated fashion, significantly accelerating the optimization of bioconjugation protocols. nih.gov

One approach involves the use of microarray-based assays, where different biomolecules are immobilized on a solid support and then treated with the crosslinker under various conditions. The extent of conjugation can then be quantified using fluorescently labeled detection molecules. This method allows for the simultaneous assessment of conjugation to a wide range of targets, providing valuable data on the specificity of the linker.

Moreover, HTS methods originally developed for assessing the biological activity of peptides and other small molecules can be adapted to screen for conjugation efficiency. For example, SPOT-synthesis on cellulose membranes, which allows for the generation of large libraries of peptides, could be used to identify peptide sequences that are particularly amenable to conjugation with this compound. nih.gov The results from such screens can inform the design of bioconjugates with enhanced stability and functionality. The integration of automated liquid handling systems and advanced analytical techniques, such as mass spectrometry, into these platforms will further enhance their throughput and data quality.

Expanding the Scope of this compound in Systems Biology Research

This compound holds considerable promise as a tool for systems biology research, which aims to understand the complex interactions within biological systems at a global level. Its ability to crosslink proteins based on the proximity of specific amino acid residues can be exploited to study protein-protein interactions and map cellular signaling networks.

In the field of proteomics, this crosslinker could be used to "freeze" transient protein interactions within a cell, allowing for their subsequent identification by mass spectrometry. By treating cells with this compound, proteins that are in close proximity will be covalently linked. The crosslinked complexes can then be isolated, digested, and analyzed to identify the interacting partners. This approach can provide a snapshot of the cellular interactome under specific conditions, revealing novel insights into cellular processes. researchgate.net

Furthermore, the hydrophilic PEG spacer of this compound can improve the solubility of crosslinked protein complexes, facilitating their analysis. The defined length of the PEG4 spacer also provides a spatial constraint, allowing for the estimation of distances between the crosslinked residues. This information can be used to model the three-dimensional structure of protein complexes and to understand the molecular basis of their function. As our ability to analyze complex biological samples continues to improve, the use of versatile crosslinkers like this compound will become increasingly important for dissecting the intricate molecular machinery of the cell.

Q & A

Basic Research Questions

Q. What functional groups does Bromoacetamido-PEG4-TFP ester target, and under what buffer conditions are these reactions most effective?

- Answer: this compound contains two reactive groups:

- Tetrafluorophenyl (TFP) ester : Reacts efficiently with primary amines (e.g., lysine residues) under neutral to slightly alkaline conditions (pH 7.4–8.5) in buffers like PBS or HEPES. Avoid amine-containing buffers (e.g., Tris) to prevent self-reaction .

- Bromoacetamido group : Targets thiols (e.g., cysteine residues) via alkylation, optimal at pH 7.5–8.5 with reducing agents (e.g., TCEP) to maintain free thiols. The PEG4 spacer enhances solubility, reducing steric hindrance during conjugation .

Q. What purification methods are recommended post-conjugation to remove unreacted this compound?

- Answer:

- Size-exclusion chromatography (SEC) : Effective for separating high-molecular-weight conjugates from unreacted PEG4-TFP ester.

- Dialysis : Use membranes with a molecular weight cutoff (MWCO) ≤ 3 kDa to retain conjugates while removing small-molecule byproducts.

- HPLC : Reverse-phase columns can resolve conjugates based on hydrophobicity differences. Validate purity via MALDI-TOF or SDS-PAGE .

Q. What storage conditions preserve the reactivity of this compound?

- Answer: Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Reconstitute in anhydrous DMSO or DMF immediately before use. Avoid freeze-thaw cycles and exposure to moisture, which degrade the TFP ester .

Advanced Research Questions

Q. How can competing reactions between the bromoacetamido and TFP ester groups be minimized during dual conjugation strategies?

- Answer:

- Sequential conjugation : First react the TFP ester with amines (e.g., antibodies) at pH 8.0, purify the intermediate, then introduce thiol-containing molecules (e.g., peptides) at pH 7.5.

- pH control : Lowering pH to 6.5–7.0 slows TFP-amine reactivity, prioritizing bromoacetamido-thiol conjugation.

- Temperature modulation : Conduct TFP-amine reactions at 4°C to reduce hydrolysis while maintaining thiol reactivity at 25°C .

Q. How does the PEG4 spacer influence the binding kinetics and in vivo stability of antibody-drug conjugates (ADCs) synthesized using this reagent?

- Answer:

- Solubility and steric effects : PEG4 improves aqueous solubility of hydrophobic payloads and reduces aggregation.

- Pharmacokinetics : Extended circulation half-life due to reduced immunogenicity and renal clearance.

- Stability : PEG4 shields hydrolytically sensitive bonds (e.g., ester linkages) in serum. Compare with shorter (PEG2) or longer (PEG8) spacers using SPR or in vivo biodistribution studies .

Q. What analytical techniques are critical for validating successful conjugation and quantifying labeling efficiency?

- Answer:

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight shifts (e.g., +607.57 Da for TFP ester conjugation).

- UV-Vis spectroscopy : Quantify TFP ester consumption via absorbance at 260–280 nm.

- Fluorescent labeling : Use thiol-reactive probes (e.g., maleimide-AF555) to verify bromoacetamido-thiol conjugation via fluorescence anisotropy .

Q. How can this compound be integrated into PROTAC synthesis to optimize target protein degradation efficiency?

- Answer:

- Linker design : PEG4 provides flexibility between E3 ligase binders (e.g., thalidomide) and target protein ligands, enhancing ternary complex formation.

- Solubility enhancement : Mitigate aggregation of hydrophobic PROTACs in cellular assays.

- Validation : Compare degradation efficiency (DC50) via Western blot or cellular thermal shift assays (CETSA) using PROTACs with varying PEG lengths .

Methodological Frameworks for Experimental Design

-

PICOT Framework :

-

FINER Criteria :

- Feasible : Pilot studies to optimize molar ratios (e.g., 1:3 reagent-to-protein).

- Novel : Investigate understudied applications (e.g., CRISPR-Cas9 conjugate delivery).

- Ethical : Adhere to biosafety protocols for handling reactive esters.

- Relevant : Address gaps in targeted drug delivery or protein engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.